1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione
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Overview
Description
1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is a heterocyclic compound that belongs to the class of pyrimido[4,5-d][1,3]oxazines This compound is characterized by its unique bicyclic structure, which includes a pyrimidine ring fused with an oxazine ring
Mechanism of Action
Target of Action
Similar compounds such as pyrido[2,3-d]pyrimidines have been found to exhibit a wide range of biological activity, including antiproliferative, antimicrobial, anti-inflammatory, analgesic, hypotensive, and antihistaminic activities .
Mode of Action
It is known that the compound is synthesized from 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides . The cyclization involves the acetyl methyl group and the amide carbonyl moiety .
Biochemical Pathways
Similar compounds have been found to affect a variety of biochemical pathways, contributing to their wide range of biological activities .
Result of Action
Similar compounds have been found to exhibit a wide range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Biochemical Analysis
Biochemical Properties
1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, thereby influencing metabolic pathways .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to DNA and RNA polymerases suggests a role in transcriptional regulation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but may degrade under others, affecting its efficacy .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects. Threshold effects have been observed, indicating the importance of dosage optimization for safe and effective use .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing metabolic flux and metabolite levels. These interactions can lead to alterations in the metabolism of other compounds, highlighting its role in metabolic regulation .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are crucial for its biological activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles, affecting its efficacy in biochemical reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides. The reaction is carried out under reflux conditions in the presence of a base, such as sodium methoxide in butanol. The acetyl methyl group and the amide carbonyl moiety participate in the cyclization process, leading to the formation of the pyrimido[4,5-d][1,3]oxazine core .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The phenyl groups and other substituents on the pyrimidine and oxazine rings can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Substitution reactions often involve reagents like halogens, alkylating agents, and nucleophiles under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of antimicrobial and anticancer drugs.
Industry: The compound’s chemical properties make it useful in various industrial applications, such as the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: This compound shares a similar bicyclic structure but differs in the position and type of fused rings.
Pyrido[2,3-d]pyrimidin-7-one: Another related compound with a different arrangement of the pyrimidine and oxazine rings.
Pyrimido[4,5-d][1,3]oxazine derivatives: Various derivatives of the parent compound with different substituents and functional groups
Uniqueness
1,7-Diphenyl-1H-pyrimido[4,5-d][1,3]oxazine-2,4-dione is unique due to the presence of phenyl groups at positions 1 and 7, which significantly influence its chemical properties and potential applications. The specific arrangement of the pyrimidine and oxazine rings also contributes to its distinct reactivity and biological activity.
Properties
IUPAC Name |
1,7-diphenylpyrimido[4,5-d][1,3]oxazine-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11N3O3/c22-17-14-11-19-15(12-7-3-1-4-8-12)20-16(14)21(18(23)24-17)13-9-5-2-6-10-13/h1-11H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCFTQRFUAPIGP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)N(C(=O)OC3=O)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509781 |
Source
|
Record name | 1,7-Diphenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
76360-78-6 |
Source
|
Record name | 1,7-Diphenyl-2H-pyrimido[4,5-d][1,3]oxazine-2,4(1H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60509781 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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